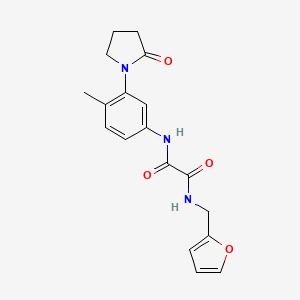
N1-(furan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N1-(furan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide often involves complex reactions that include N-arylation of anilines and cyclic secondary amines, highlighting the use of bidentate ligands for promoting catalytic activities in coupling reactions (Bhunia, Kumar, & Ma, 2017). Another approach involves the reactions of arylmethylidene derivatives of furan-2(3H)-ones with N,N-Binucleophilic reagents to synthesize heterocyclic compounds containing pyrimidine and pyridazine structural fragments (Aniskova, Grinev, & Yegorova, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of heterocyclic rings, often analyzed through X-ray crystallography, revealing specific orientations and conformations critical for their chemical behavior and interactions (Diana, Tuzi, Panunzi, Carella, & Caruso, 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including oxidative annulation processes that lead to the formation of highly functionalized polyheterocyclic structures. Such reactions are often facilitated by photoinduction, without the need for transition metals and oxidants, demonstrating their versatile chemical reactivity (Zhang et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely related to the compound's molecular structure and intermolecular interactions. Studies on related compounds provide insights into how molecular conformations influence physical properties, including the analysis through techniques like X-ray powder diffraction and differential scanning calorimetry (Rahmani et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity under various conditions, stability, and interaction with other chemical species, are explored through experimental and computational methods. The behavior of these compounds under protolytic conditions, for example, has been a subject of interest, revealing insights into the transformation processes that such molecules undergo (Kosulina et al., 2009).
Scientific Research Applications
Catalytic Activity in Chemical Synthesis
N1-(furan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process is significant for coupling a broad range of (hetero)aryl bromides with various amines, which are essential for producing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Imaging of Neuroinflammation
This compound, particularly its derivative [11C]CPPC, is used in PET radiotracing for imaging reactive microglia in the brain. This application is critical for understanding neuroinflammation in various neuropsychiatric disorders, including traumatic brain injury, Alzheimer’s disease, and Parkinson’s disease (Horti et al., 2019).
Development of Novel Therapeutics
Compounds structurally related to N1-(furan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, isolated from the fermentation broth of Armillaria mellea, have shown potential in the development of new therapies for various conditions, including geriatric ailments and infantile convulsion (Wang et al., 2013).
Antibacterial and Antifungal Properties
Some derivatives of this compound have shown promising results in antimicrobial screening against various bacterial and fungal species, which could lead to the development of new antibacterial and antifungal drugs (Patel & Shaikh, 2010).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-6-7-13(10-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBCADKCSQBGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
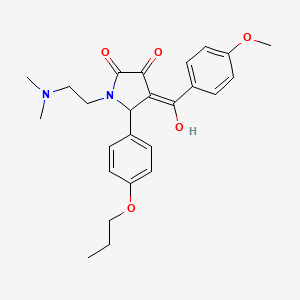
![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)


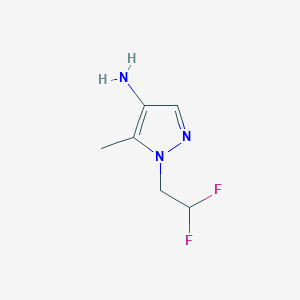
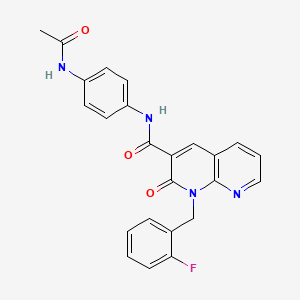
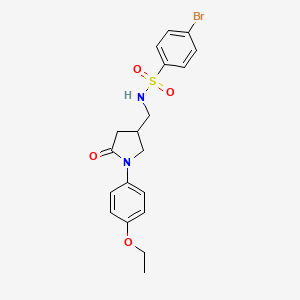
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
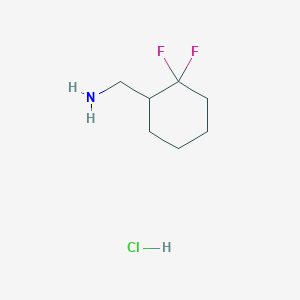

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)
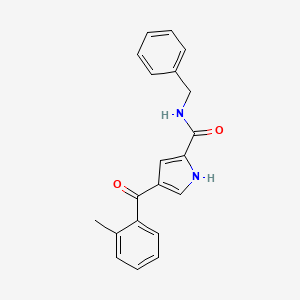
![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)